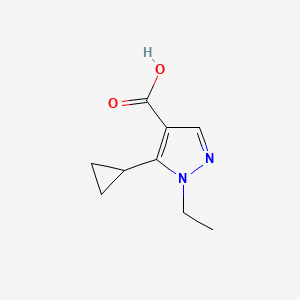
5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring structure containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a cyclopropyl group and an ethyl group . The exact structural details, including bond lengths and angles, are not specified in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrazole derivatives are known to participate in a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions and multi-component reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis of Pyrazole Derivatives
5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and its derivatives are extensively studied for their utility in synthesizing structurally diverse pyrazole compounds. For instance, Xue et al. (2016) reported on the synthesis of 1,3,5-trisubstituted pyrazoles using 1-cyanocyclopropane-1-carboxylates, a closely related compound, in the presence of a Bronsted acid, demonstrating a method for creating varied pyrazole derivatives (Xue et al., 2016).
Structural and Spectral Studies
The structural and spectral properties of pyrazole-4-carboxylic acid derivatives have been a subject of interest. Viveka et al. (2016) conducted combined experimental and theoretical studies on a biologically significant derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography. This research underscores the importance of these derivatives in structural chemistry and their potential biological applications (Viveka et al., 2016).
Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, closely related to the compound , have been used in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, as reported by Arbačiauskienė et al. (2011). This research highlights the utility of pyrazole derivatives in creating complex organic molecules, which could have implications in pharmaceutical and material sciences (Arbačiauskienė et al., 2011).
Improved Synthesis Methods
Efforts to improve the synthesis of pyrazole-4-carboxylic acid derivatives are also notable. Dong (2011) reported an improved synthesis method for 1H-pyrazole-4-carboxylic acid, achieving a higher yield than previously reported methods. This work contributes to the field by optimizing the synthesis process, making it more efficient and potentially more cost-effective (Dong, 2011).
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is not explicitly mentioned in the available resources. Pyrazole derivatives, in general, are found in a variety of biologically active molecules and have been applied to treat various diseases , suggesting potential biological activity for this compound.
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKFWTUFPIGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


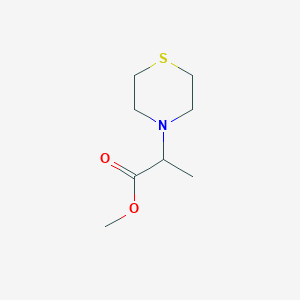

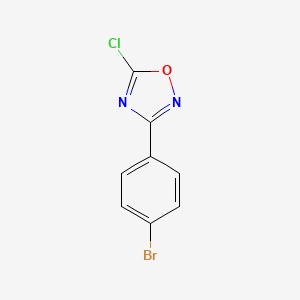


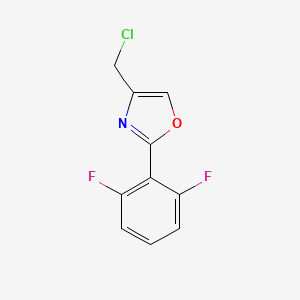
![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)
![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)
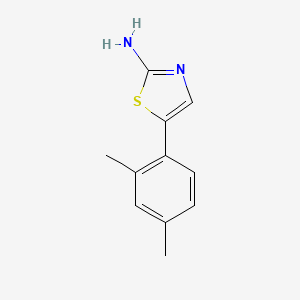
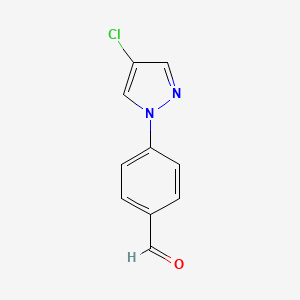
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
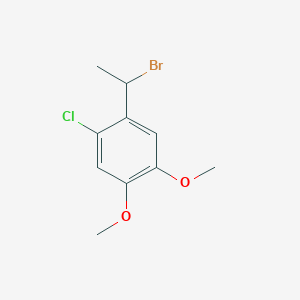

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
